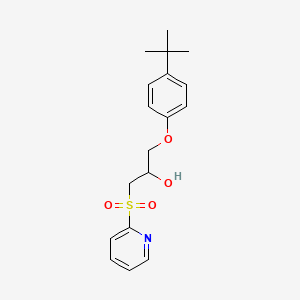
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a significant role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other related disorders.
Mécanisme D'action
TAK-659 selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling events in the 1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol pathway. This leads to the inhibition of B-cell activation, proliferation, and survival, which are crucial for the growth and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies. It inhibits the growth and survival of B-cells by inducing apoptosis and inhibiting cell cycle progression. TAK-659 also enhances the activity of other anti-cancer drugs, such as venetoclax, rituximab, and ibrutinib.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects and toxicity. TAK-659 has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of TAK-659 is its potential for drug resistance, which may limit its long-term efficacy in the treatment of B-cell malignancies.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential area of focus is the identification of biomarkers that can predict the response to TAK-659 treatment in patients with B-cell malignancies. Another area of interest is the combination of TAK-659 with other anti-cancer drugs to enhance its efficacy and overcome drug resistance. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to determine its potential use in the treatment of other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of tert-butyl 4-hydroxyphenylacetate with pyridine-2-sulfonyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell proliferation and survival, inducing apoptosis, and enhancing the efficacy of other anti-cancer drugs.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(2,3)14-7-9-16(10-8-14)23-12-15(20)13-24(21,22)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVGRICVDIEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
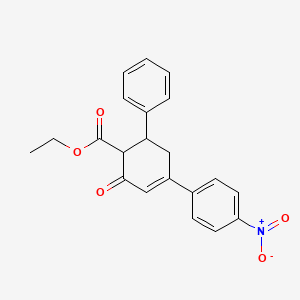
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
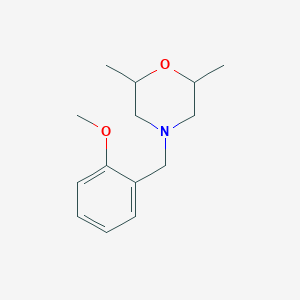
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
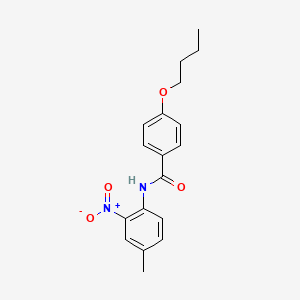
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
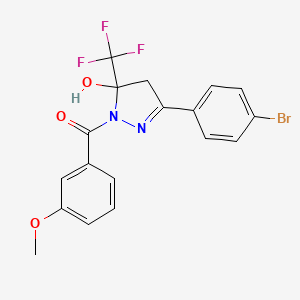
![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)